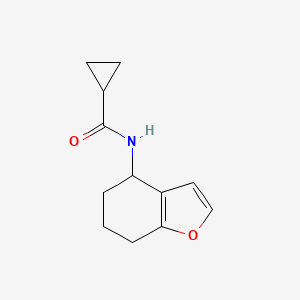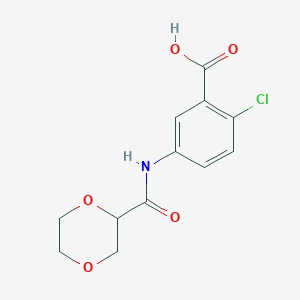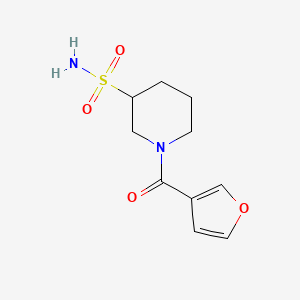
1-(Furan-3-carbonyl)piperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-carbonyl)piperidine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug candidate. It is a derivative of piperidine, a heterocyclic compound that is widely used in medicinal chemistry. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has been reported to have hypoglycemic effects by regulating glucose metabolism and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which allows for large-scale production of the compound. The compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the compound can be modified structurally to improve its pharmacological properties and reduce its toxicity. Finally, the compound can be used as a tool for the study of various biological processes and signaling pathways.
Métodos De Síntesis
1-(Furan-3-carbonyl)piperidine-3-sulfonamide can be synthesized through a multi-step reaction starting from commercially available starting materials. One of the most commonly used methods for its synthesis involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(furan-3-carbonyl)piperidine. This intermediate is then reacted with sulfonamide in the presence of a base such as triethylamine to form the final product, 1-(Furan-3-carbonyl)piperidine-3-sulfonamide.
Aplicaciones Científicas De Investigación
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(furan-3-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-17(14,15)9-2-1-4-12(6-9)10(13)8-3-5-16-7-8/h3,5,7,9H,1-2,4,6H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIIQZGWUXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)piperidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

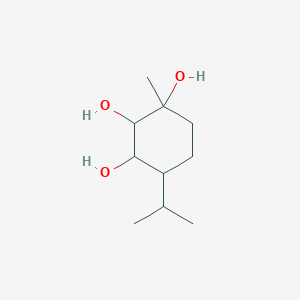
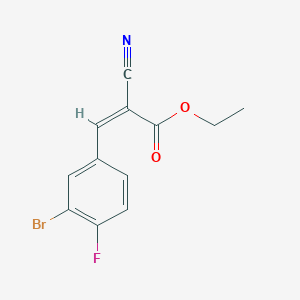

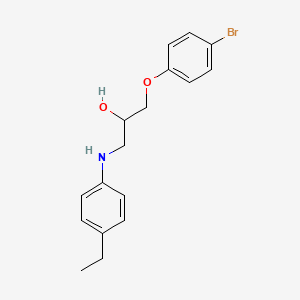
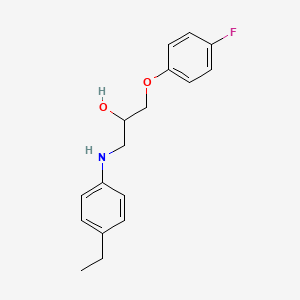
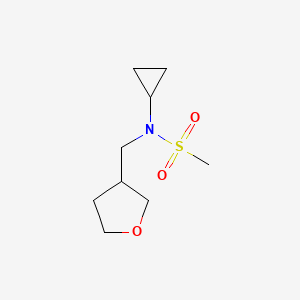
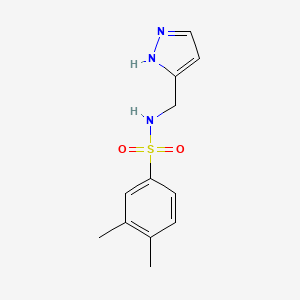
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
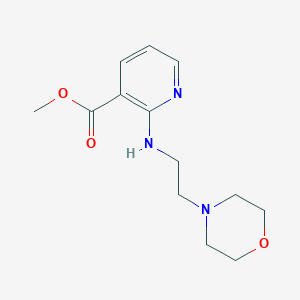
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
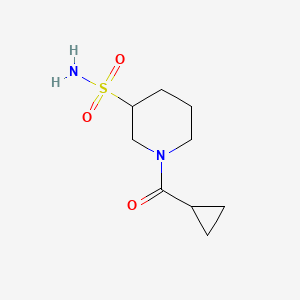
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
